![molecular formula C6H13IN2 B8237890 1,4-Diazabicyclo[2.2.2]octane hydroiodide CAS No. 33322-06-4](/img/structure/B8237890.png)

1,4-Diazabicyclo[2.2.2]octane hydroiodide

概要

説明

1,4-Diazabicyclo[2.2.2]octane, also known as DABCO, is a bicyclic compound that belongs to the group of tertiary diamines . It is used as a polyurethane catalyst, Balis-Hillman reaction catalyst, complexing ligand, and Lewis base . It finds use in dye lasers and in mounting samples for fluorescence microscopy and as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

Synthesis Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . Furthermore, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction .Molecular Structure Analysis

DABCO is a colorless solid with the formula N2(C2H4)3 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO . The reagent also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis

DABCO is a white crystalline powder with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic . The acidity (pKa) in water for the conjugated acid is 3.0 and 8.8 .科学的研究の応用

Crystal Structure and Properties :

- DABCO hydroiodide forms colorless rod-like crystals with distinct orthorhombic unit cells at room temperature. The compound undergoes a phase transition around -10 °C, and its water molecule shows statistical disorder at room temperature. X-ray diffraction at 123 K reveals a primitive unit cell with well-ordered water molecules, indicating hydrogen bond formation, also supported by IR-spectroscopy (Maderlehner & Pfitzner, 2012).

Synthesis and Reactions :

- DABCO hydroiodide can be synthesized by reduction of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid, and it reacts with methyl iodide to form either bisquaternary or monoquaternary derivatives (Shishkin & Vysochin, 1980).

- The compound serves as an efficient catalyst in organic synthesis, facilitating various organic transformations with high reactivity, eco-friendliness, and non-toxicity (Baghernejad Bita, 2010).

High-Pressure Transformations :

- Under high pressure, DABCO hydroiodide exhibits transformations, including the formation of a solvate with methanol. The crystal structures change under different pressure conditions, indicating a preference for replacing NH+⋯N hydrogen bonds with those involving oxygen atoms (Olejniczak & Katrusiak, 2010).

Oxidation Applications :

- DABCO derivatives are used as oxidizing agents, for instance, in the oxidation of urazoles to triazolinediones under mild conditions (Zolfigol et al., 2003).

- Bis(chlorine)-1,4-Diazabicyclo[2.2.2]Octane is an efficient oxidant for converting alcohols into carbonyl compounds under microwave irradiation (Tajbakhsh & Habibzadeh, 2006).

Synthetic Applications :

- DABCO is used as a catalyst in the synthesis of derivatives like pyrazolo[1,2-a][1,2,4]triazole-1,3-diones under ultrasound acceleration (Azarifar et al., 2013).

- The compound assists in the efficient reduction of azides in various solvents (Firouzabadi et al., 1998).

Ionic Liquid Synthesis :

- DABCO-based ionic liquids have been synthesized for promoting the synthesis of biologically active compounds used in the pharmaceutical industry (Shirini et al., 2017).

Additional Applications :

- The compound exhibits properties like strong negative thermal expansion and relaxor ferroelectricity, driven by supramolecular patterns (Szafrański, 2013).

- It also serves as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, highlighting its utility in environmentally friendly processes (Tahmassebi et al., 2011).

作用機序

DABCO functions as a nucleophile as well as a base . The pKa of [HDABCO]+ (the protonated derivative) is 8.8, which is almost the same as ordinary alkylamines . The nucleophilicity of the amine is high because the amine centers are unhindered . It is sufficiently basic to promote a variety of coupling reactions .

Safety and Hazards

DABCO is harmful . It is recommended to use personal protective equipment as required, remove all sources of ignition, avoid dust formation, take precautionary measures against static discharges, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid release to the environment .

将来の方向性

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It is expected to continue to be used in a variety of processes for the synthesis of a wide array of molecules .

特性

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.HI/c1-2-8-5-3-7(1)4-6-8;/h1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWRWQQVHPEIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33322-06-4 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

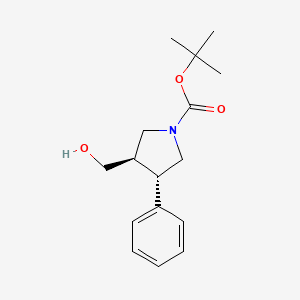

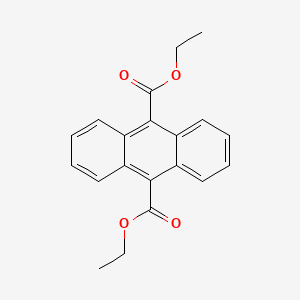

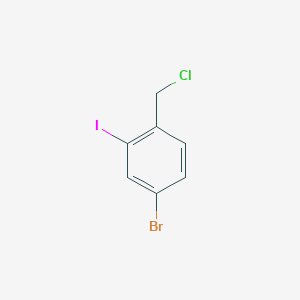

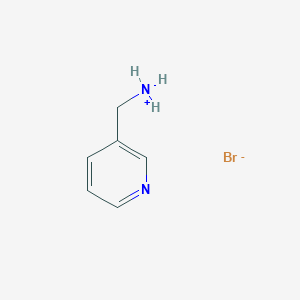

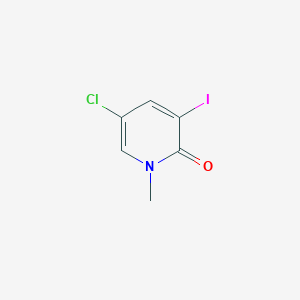

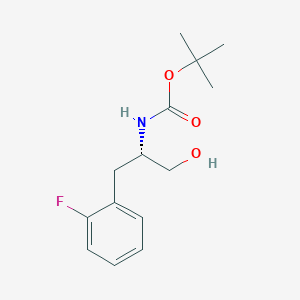

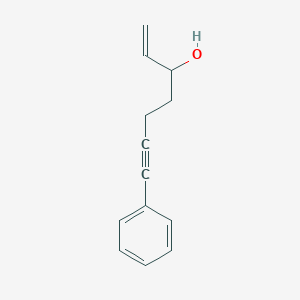

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(tert-Butyloxycarbonyl)-1H-pyrrol-2-yl]acrylic acid ethyl ester](/img/structure/B8237818.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B8237860.png)